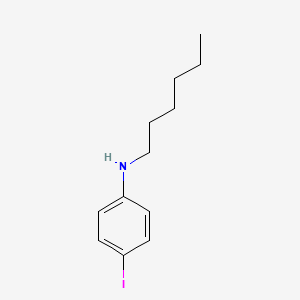

Benzenamine, N-hexyl-4-iodo-

Description

Contextualization within Modern Organic Chemistry and Materials Science

In the landscape of modern organic chemistry, the development of novel functionalized molecules is paramount for advancing various scientific domains. Benzenamine, N-hexyl-4-iodo- fits into this context as a tailored building block. The presence of the iodo-group makes it an excellent substrate for a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

In materials science, aniline (B41778) derivatives are precursors to polyaniline (PANI) and other conductive polymers. The incorporation of substituents like alkyl chains can enhance the solubility and processability of these polymers, while the iodine atom offers a site for further functionalization to fine-tune the material's electronic and optical properties. For instance, the related compound 4-iodoaniline (B139537) has been utilized to prepare phenyl functionalized graphene oxide. sarex.comsigmaaldrich.com The N-hexyl group in Benzenamine, N-hexyl-4-iodo- can impart greater solubility in organic solvents, a crucial factor for creating thin films for electronic devices.

Academic Significance of Functionalized Aniline Derivatives

Functionalized aniline derivatives are a cornerstone of industrial and academic chemistry. Aniline itself is a primary product in industrial chemistry, essential for the production of a wide range of materials, including rubber and polymers. nih.gov The academic significance of its derivatives lies in their broad applicability and the ability to systematically modify their properties through the introduction of various functional groups.

The amino group of aniline can act as a directing group in electrophilic aromatic substitution and can be readily transformed into other functional groups. The introduction of alkyl chains on the nitrogen atom, creating N-alkylanilines, is a key strategy for producing monomers for polyamides, polyimides, and polyurethanes. researchgate.net Furthermore, halogenated anilines, particularly iodoanilines, are highly valued as intermediates in organic synthesis due to the reactivity of the carbon-iodine bond in transition-metal-catalyzed reactions. rsc.org The study of functionalized anilines contributes to a deeper understanding of reaction mechanisms, electronic effects, and structure-property relationships that are broadly applicable across chemical sciences.

Scope and Research Focus on Benzenamine, N-hexyl-4-iodo-

The research focus on Benzenamine, N-hexyl-4-iodo- is primarily centered on its utility as a synthetic intermediate. While dedicated studies on this specific molecule are not abundant, its potential can be inferred from research on analogous compounds. The key areas of interest for this compound include:

Precursor for Cross-Coupling Reactions: The aryl iodide moiety is a prime target for palladium-catalyzed cross-coupling reactions to synthesize complex aromatic compounds with potential applications in medicinal chemistry and materials science.

Monomer for Functional Polymers: The N-hexyl group enhances solubility, making it a candidate for the synthesis of soluble and processable conductive polymers with tailored electronic properties.

Intermediate for Bioactive Molecules: The aniline scaffold is present in numerous pharmaceuticals. Benzenamine, N-hexyl-4-iodo- could serve as a starting material for the synthesis of novel drug candidates.

The synthesis of this compound would likely follow established methods for N-alkylation of anilines, such as the reaction of 4-iodoaniline with a hexyl halide or the alkylation of aniline with n-hexanol followed by iodination. A known method for preparing N,N-dialkylaniline compounds involves the alkylation of p-toluenesulfonic acid alkyl ester. google.com A general synthesis for p-iodoaniline involves the direct iodination of aniline in the presence of sodium bicarbonate. orgsyn.org

Physicochemical Properties of Related Compounds

Below are data tables for compounds structurally related to Benzenamine, N-hexyl-4-iodo-, which provide context for its expected properties.

Table 1: Properties of 4-Iodoaniline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 540-37-4 | sigmaaldrich.comnist.gov |

| Molecular Formula | C₆H₆IN | nist.gov |

| Molecular Weight | 219.02 g/mol | sigmaaldrich.com |

| Melting Point | 61-63 °C | sigmaaldrich.com |

| Appearance | White to light yellow powder | tcichemicals.com |

Table 2: Properties of 4-Hexylaniline (B1328933)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 33228-45-4 | nih.gov |

| Molecular Formula | C₁₂H₁₉N | nih.gov |

| Molecular Weight | 177.29 g/mol | nih.gov |

| Synonyms | 4-N-Hexylaniline, p-Hexylaniline | nih.gov |

Table 3: Properties of Benzenamine, 4-iodo-N-phenyl-

| Property | Value | Reference |

|---|---|---|

| CAS Number | 74686-56-9 | nih.gov |

| Molecular Formula | C₁₂H₁₀IN | nih.gov |

| Molecular Weight | 295.12 g/mol | nih.gov |

| IUPAC Name | 4-iodo-N-phenylaniline | nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Benzenamine, N-hexyl-4-iodo- | Not available | C₁₂H₁₈IN |

| 4-Iodoaniline | 540-37-4 | C₆H₆IN |

| Aniline | 62-53-3 | C₆H₇N |

| Benzenamine, N,N-dihexyl-4-iodo- | 90134-09-1 | C₁₈H₃₀IN |

| Graphene oxide | Not available | Not applicable |

| 4-Hexylaniline | 33228-45-4 | C₁₂H₁₉N |

| Benzenamine, 4-iodo-N-phenyl- | 74686-56-9 | C₁₂H₁₀IN |

| p-Toluenesulfonic acid | 104-15-4 | C₇H₈O₃S |

| Sodium bicarbonate | 144-55-8 | NaHCO₃ |

| n-Hexanol | 111-27-3 | C₆H₁₄O |

| Pyridine | 110-86-1 | C₅H₅N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

284044-54-8 |

|---|---|

Molecular Formula |

C12H18IN |

Molecular Weight |

303.18 g/mol |

IUPAC Name |

N-hexyl-4-iodoaniline |

InChI |

InChI=1S/C12H18IN/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3 |

InChI Key |

LLKXYNDHEACNIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC=C(C=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for Benzenamine, N Hexyl 4 Iodo and Its Derivatives

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. numberanalytics.com For Benzenamine, N-hexyl-4-iodo-, two primary disconnection points are considered, leading to two main synthetic routes.

The first and most common disconnection is at the C-N bond, which separates the aromatic core from the alkyl chain. amazonaws.com This approach suggests that the target molecule can be synthesized from a pre-functionalized aromatic amine, 4-iodoaniline (B139537), and a hexyl-containing electrophile, such as a hexyl halide. This is often a preferred route as it builds upon a readily available, substituted aniline (B41778).

Disconnection 1 (C-N bond):

Target: Benzenamine, N-hexyl-4-iodo-

Precursors: 4-iodoaniline and a hexyl group source (e.g., hexyl bromide, hexyl iodide).

A second disconnection can be made at the C-I bond. This strategy involves first synthesizing N-hexylaniline and then introducing the iodine atom at the para position of the benzene (B151609) ring. ias.ac.in This route is viable but requires careful control of the iodination step to ensure the correct regiochemistry.

Disconnection 2 (C-I bond):

Target: Benzenamine, N-hexyl-4-iodo-

Precursors: N-hexylaniline and an iodinating agent.

The feasibility of each route is determined by the reliability and efficiency of the corresponding chemical reactions. ias.ac.in

N-Alkylation Strategies for Aniline Derivatives

This approach follows the first retrosynthetic disconnection, where the N-hexyl group is introduced onto an aniline derivative.

Alkylation with Hexyl Halides

Direct N-alkylation involves the reaction of 4-iodoaniline with a hexyl halide, such as hexyl bromide or hexyl iodide, in the presence of a base. The base is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic hexyl halide. A similar method is used to prepare N,N-di-N-hexylaniline by reacting aniline with iodohexane in the presence of potassium carbonate. sigmaaldrich.com

The reaction conditions for this type of alkylation can be optimized by varying the solvent, temperature, and the nature of the base.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 4-Iodoaniline | Hexyl bromide | K₂CO₃, Na₂CO₃, or Et₃N | Acetonitrile (B52724), DMF, or Ethanol | Reflux or heating |

| 4-Iodoaniline | Hexyl iodide | K₂CO₃, Na₂CO₃, or Et₃N | Acetonitrile, DMF, or Ethanol | Reflux or heating |

Amination Pathways

Reductive amination provides an alternative and highly efficient method for the synthesis of secondary amines. researchgate.net This two-step, one-pot process involves the reaction of 4-iodoaniline with hexanal (B45976) to form an intermediate imine. The imine is then reduced in situ to the desired N-hexyl-4-iodoaniline. A variety of reducing agents can be employed for this transformation. researchgate.net

This method is particularly advantageous as it often proceeds under mild conditions with high chemoselectivity, avoiding common issues like over-alkylation that can occur with halide-based alkylations. chemrxiv.org The reaction of an aldehyde with an amine in the presence of a reducing agent is a cornerstone of modern synthetic chemistry for C-N bond formation. researchgate.net

Key components of this pathway include:

Amine: 4-iodoaniline

Carbonyl compound: Hexanal

Reducing agent: Sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent |

| 4-Iodoaniline | Hexanal | Sodium borohydride | Methanol (B129727), Ethanol |

| 4-Iodoaniline | Hexanal | Sodium triacetoxyborohydride | Dichloromethane, THF |

| 4-Iodoaniline | Hexanal | H₂/Catalyst (e.g., Pd/C) | Ethanol, Ethyl acetate |

C-Iodination Routes for Aniline Systems

This synthetic strategy begins with N-hexylaniline and introduces the iodine atom in the final step. The directing effect of the amino group is crucial for the success of this route.

Direct Iodination Methods

The N-hexylamino group is an activating, ortho-, para-directing group. Direct electrophilic iodination of N-hexylaniline can be achieved using various iodinating agents. Due to the steric hindrance from the N-hexyl group, the para-substituted product, Benzenamine, N-hexyl-4-iodo-, is typically favored.

Common iodinating reagents include iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reaction is often carried out in the presence of a mild acid or a silver salt to enhance the electrophilicity of the iodine.

Iodination via Diazotization-Halogenation

However, a more direct application of this chemistry would be to synthesize an iodoarene from an available aromatic amine. For instance, various aromatic amines can be efficiently converted to their corresponding aryl iodides in high yields. researchgate.net The process involves treating the amine with sodium nitrite (B80452) in an acidic medium to form the diazonium salt, which is then treated with an iodide source, such as potassium iodide (KI), to yield the aryl iodide. researchgate.net This method is robust and generally provides good yields.

The general steps for a diazotization-iodination reaction are:

Diazotization: The aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Iodination: The solution of the diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group and is readily displaced by the iodide ion.

Cross-Coupling Approaches for Related Structures

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, often employing transition metal catalysts. wikipedia.orgnih.gov For structures related to Benzenamine, N-hexyl-4-iodo-, these reactions can be used to either introduce the aryl-iodide framework or to further functionalize the molecule at the iodo-position.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling transformations with high efficiency and functional group tolerance. nih.govfishersci.ca

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov In the context of Benzenamine, N-hexyl-4-iodo-, this reaction would involve the palladium-catalyzed coupling of the aryl iodide with a suitable boronic acid or ester to introduce a new carbon-based substituent at the 4-position. The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. nih.gov

Research has demonstrated the effectiveness of Suzuki-Miyaura couplings on a variety of aryl halides, including iodo- and bromoanilines. nih.gov For instance, efficient coupling has been achieved on unprotected ortho-bromoanilines using specific palladium catalyst systems like CataXCium A Pd G3, showcasing the reaction's compatibility with the free amine group. nih.gov The general applicability extends to electronically similar substrates like 4-iodoanisole. researchgate.net A typical catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | CataXCium A | K₃PO₄ | Toluene/H₂O | 100 | ortho-Bromoaniline | nih.gov |

| PdNPs@g-C₃N₄-BLE | None (heterogeneous) | K₂CO₃ | Ethanol/H₂O | 80 | 4-Iodoanisole | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 110 | 2-Bromothiophene | youtube.com |

This table presents generalized conditions from literature examples on related substrates.

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org This reaction is central to synthesizing the target molecule itself, for instance, by coupling hexylamine (B90201) with a 1,4-dihaloarene, or more directly, by coupling 4-iodoaniline with a hexyl halide (though this is less common for this specific reaction). The development of various generations of phosphine (B1218219) ligands has greatly expanded the reaction's scope, allowing for the coupling of a wide range of amines, including primary amines like hexylamine, with aryl iodides. wikipedia.org

The choice of ligand is critical. Early systems using monodentate phosphines were less effective with aryl iodides, but the development of bidentate ligands like BINAP and DPPF, and later, sterically hindered monodentate ligands like XPhos and JohnPhos, provided reliable and efficient protocols. wikipedia.orgrug.nl These advanced catalyst systems allow the reaction to proceed under milder conditions and with greater functional group tolerance. princeton.edu The general mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond. libretexts.org

Table 2: Key Ligand Generations for Buchwald-Hartwig Amination

| Ligand Generation | Ligand Example(s) | Key Features | Applicable Substrates | Ref |

|---|---|---|---|---|

| First Generation | P(o-tol)₃ | Initial development | Aryl bromides | libretexts.org |

| Bidentate Ligands | BINAP, DPPF | Improved reliability for primary amines | Aryl iodides, triflates | wikipedia.org |

| Sterically Hindered | JohnPhos, XPhos, RuPhos | High activity, broad scope, milder conditions | Aryl chlorides, sulfonates; secondary amines | rug.nl |

This table summarizes the evolution of ligands for the Buchwald-Hartwig amination.

Beyond C-C and C-N bond formation, palladium catalysis can be used to introduce unsaturated moieties onto the aniline core.

The Heck reaction couples the aryl iodide with an alkene, such as an acrylate (B77674) or styrene (B11656), to form a new C-C bond at the 4-position, resulting in a substituted styrene derivative. Palladium nanoparticles have been shown to be effective catalysts for this transformation with aryl iodides. conicet.gov.ar

The Sonogashira coupling is a highly efficient method for coupling aryl halides with terminal alkynes to produce arylalkynes. organic-chemistry.org This reaction is typically cocatalyzed by a copper(I) salt, although copper-free versions (often called Heck alkynylation) have been developed to avoid the homocoupling of alkynes (Glaser coupling). organic-chemistry.orgorganic-chemistry.org For Benzenamine, N-hexyl-4-iodo-, a Sonogashira reaction would install an alkyne group at the iodine-bearing position, providing a versatile functional group for further transformations, such as click chemistry or conversion to other moieties. researchgate.net The reaction is tolerant of many functional groups and has been successfully applied to various aryl iodides. conicet.gov.arresearchgate.net

Table 3: Comparison of Heck and Sonogashira Coupling

| Reaction | Coupling Partner | Product | Typical Catalyst System | Key Features | Ref |

|---|---|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene) | Substituted Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Forms C(sp²)-C(sp²) bond | conicet.gov.ar |

| Sonogashira Coupling | Terminal Alkyne | Internal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Forms C(sp²)-C(sp) bond | organic-chemistry.org |

| Heck Alkynylation | Terminal Alkyne | Internal Alkyne | Pd complex, Ligand (e.g., t-Bu₂PAr), Base | Copper-free Sonogashira variant | organic-chemistry.org |

This table outlines the primary features of the Heck and Sonogashira reactions for functionalizing aryl iodides.

As a more earth-abundant and less expensive alternative to palladium, nickel has emerged as a powerful catalyst for a variety of cross-coupling reactions. nih.gov Nickel catalysts can often promote transformations that are challenging for palladium and may operate through different mechanistic pathways.

For aryl iodides, nickel-catalyzed reductive cross-coupling reactions have been developed to form bonds with various partners, including alkyl groups and functionalized oxiranes. acs.orgthieme-connect.com For instance, nickel catalysis can achieve the coupling of aryl iodides with heteroaromatic thioethers via C-S bond cleavage. acs.org A significant development is the nickel-catalyzed Buchwald-Hartwig-type amination. Studies have shown that a Ni(acac)₂ catalyst, when activated by a phenylboronic ester, can selectively promote the C-N coupling of aryl iodides with amines, even in the presence of aryl bromides or chlorides. nih.gov This high selectivity for aryl iodides makes nickel an attractive option for the synthesis of N-alkylated 4-iodoanilines. nih.gov

In line with the principles of green chemistry, efforts have been made to develop coupling reactions that avoid transition metals altogether. These methods reduce cost and eliminate concerns about toxic metal contamination in the final products. pcimag.com

One prominent strategy involves the use of hypervalent iodine reagents. Diaryliodonium salts can act as highly reactive intermediates, facilitating bond formation through aryl cation-like species, radicals, or aryne precursors without a metal catalyst. pcimag.com Another approach involves base-promoted homolytic aromatic substitution (BHAS) . In the presence of a strong base like potassium tert-butoxide and a catalytic amount of an organic promoter, aryl iodides can couple with arenes. acs.org

Furthermore, photo-induced reactions offer a metal-free pathway for certain couplings. For example, the coupling of aryl alkynes with alkyl iodides has been achieved in water under UV irradiation, providing a green and efficient method for forming C-C bonds under mild conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Role of Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine reagents have become powerful tools in modern organic chemistry, serving as environmentally friendly and highly selective reagents for a variety of transformations. acs.org Their utility is particularly pronounced in the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of compounds like Benzenamine, N-hexyl-4-iodo-. thieme-connect.de These reagents operate through mechanisms often compared to those of transition metals, involving processes like ligand exchange and reductive elimination, but without the associated toxicity and environmental concerns. princeton.eduresearchgate.net

The chemistry of hypervalent iodine is founded on the electrophilic nature of the iodine center and the excellent leaving group ability of the phenyliodonio group. princeton.edu This reactivity allows for the creation of electrophilic synthons from nucleophiles, a concept known as umpolung. researchgate.netresearchgate.net For the synthesis of N-alkylated anilines, hypervalent iodine(III) compounds are especially relevant. acs.org

One key application is in the direct N-alkylation of anilines. For instance, alkyliodonium salts, a class of hypervalent iodine compounds, have been effectively used for the N-alkylation of various anilines. acs.org This approach offers a valuable alternative to traditional methods, which may require harsher conditions. The reaction proceeds through the transfer of the alkyl group from the iodine reagent to the nitrogen atom of the aniline.

Furthermore, hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), are instrumental in oxidative coupling and functionalization reactions. They can facilitate intramolecular C-N bond formation to create heterocyclic structures fused to a benzimidazole (B57391) core, demonstrating their capability to mediate complex amination processes. thieme-connect.comrsc.org While not a direct synthesis of the target molecule, this highlights the versatility of these reagents in promoting C-N bond formation under mild conditions.

The table below summarizes findings from research on N-alkylation and related C-N bond-forming reactions using hypervalent iodine reagents, providing insight into the types of transformations possible for synthesizing derivatives of Benzenamine, N-hexyl-4-iodo-.

Table 1: N-Alkylation and Amination Reactions using Hypervalent Iodine Reagents

| Substrate | Reagent | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Anilines | Alkyliodonium Salt | N-Alkylated Anilines | Hypervalent iodine(III) reagents effectively promote N-alkylation reactions of anilines. | acs.org |

| N-Aryl-2-amino-N-heterocycles | Iodine(III) catalyst | Benzimidazole-fused heterocycles | Demonstrates metal-free, oxidative C-N bond formation in water under ambient conditions. | rsc.org |

| Carboxamides | Oxone, Iodobenzene (catalyst) | Carbamates | In situ generation of hypervalent iodine species catalyzes Hofmann rearrangement. | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving Benzenamine, N Hexyl 4 Iodo

Studies on C-I Bond Activation Mechanisms

Activation of the C-I bond is the pivotal first step in many transformations involving Benzenamine, N-hexyl-4-iodo-. The relative weakness of this bond compared to other carbon-halogen bonds makes it susceptible to cleavage through several mechanisms, most notably in the context of transition-metal catalysis.

One of the most fundamental C-I bond activation pathways is oxidative addition . In this process, a low-valent transition metal complex, typically featuring metals like palladium(0) or nickel(0), inserts into the C-I bond. This reaction formally oxidizes the metal (e.g., from Pd(0) to Pd(II)) and creates a new organometallic species where the aryl group and the iodide are now bonded to the metal center. For Benzenamine, N-hexyl-4-iodo-, this can be represented as the reaction with a generic M(0)Ln complex to form an arylpalladium(II) iodide intermediate. The kinetics and success of this step are influenced by the nature of the metal, the ligands (L) surrounding it, and the electronic properties of the aryl iodide.

Another prominent mechanism is halogen atom transfer (XAT) , which is common in radical reactions. In this concerted process, a radical species abstracts the iodine atom from Benzenamine, N-hexyl-4-iodo-, to generate an aryl radical and a new iodo-species. nih.gov This pathway is particularly relevant in nickel-catalyzed radical cross-coupling reactions where a low-valent nickel complex can facilitate the formation of the aryl radical. nih.gov

The table below summarizes key characteristics of these two primary C-I bond activation mechanisms.

| Activation Mechanism | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition | Insertion of a low-valent metal center into the C-I bond. | Organometallic complexes (e.g., Aryl-Pd(II)-I) | Metal identity (Pd, Ni), ligand properties (sterics, electronics), solvent polarity. |

| Halogen Atom Transfer (XAT) | Concerted transfer of the iodine atom to a radical species. | Aryl radical | Radical initiator, concentration of radical species, bond dissociation energy of C-I bond. |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile replaces a leaving group on an aromatic ring. The classical SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a discrete, non-aromatic Meisenheimer complex as an intermediate. nih.govscribd.com However, for this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group. scribd.com These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer intermediate.

In the case of Benzenamine, N-hexyl-4-iodo-, the N-hexylamino group is an electron-donating group. This increases the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards traditional SNAr reactions. Consequently, direct substitution of the iodide by a nucleophile under standard SNAr conditions is generally unfavorable.

Recent studies, however, have revealed that many SNAr reactions, particularly with less-activated substrates, may proceed through a concerted mechanism , bypassing the formation of a stable Meisenheimer complex. nih.gov Furthermore, reactions involving azole nucleophiles can occur via a borderline mechanism that is subject to general base catalysis. nih.gov For an electron-rich substrate like Benzenamine, N-hexyl-4-iodo-, a metal-mediated pathway can induce an "umpolung" or inversion of reactivity. washington.edu Binding the anilide to an oxidizing metal center can render the aromatic ring susceptible to nucleophilic attack. washington.edu

Homolytic Aromatic Substitution (HAS) Mechanisms

Homolytic aromatic substitution (HAS) involves the addition of a radical species to the aromatic ring of Benzenamine, N-hexyl-4-iodo-. researchgate.net This mechanism fundamentally differs from electrophilic or nucleophilic substitution. The process can be broken down into three key phases:

Radical Generation: The reacting radical is formed from a suitable precursor, often through thermolysis, photolysis, or a redox process. researchgate.net

Radical Addition: The generated radical adds to the aromatic ring of Benzenamine, N-hexyl-4-iodo-, forming a resonance-stabilized cyclohexadienyl radical intermediate (a σ-intermediate). whiterose.ac.uk

Re-aromatization: The intermediate σ-complex eliminates a hydrogen atom to restore the aromaticity of the ring, yielding the final substituted product. whiterose.ac.uk

A variation known as Base-Promoted Homolytic Aromatic Substitution (BHAS) can also occur, where the reaction is initiated by a base. researchgate.net Modern HAS methods often employ photoredox catalysis, using visible light to generate the necessary radical species under mild conditions, thus avoiding harsh reagents like tributyltin hydride. rsc.org The regioselectivity of the radical addition to Benzenamine, N-hexyl-4-iodo- would be influenced by both the steric hindrance of the N-hexyl group and the electronic directing effects of the substituents.

Radical Reaction Pathways in Cross-Coupling

Radical pathways are increasingly recognized as central to many metal-catalyzed cross-coupling reactions, especially those employing first-row transition metals like nickel. nih.govnih.gov For Benzenamine, N-hexyl-4-iodo-, a nickel-catalyzed cross-coupling reaction would likely proceed through a radical-based mechanism rather than a purely ionic one.

A plausible sequence begins with the activation of the C-I bond by a low-valent nickel(I) species. This step often occurs via a concerted halogen atom transfer (XAT) to generate an aryl radical (p-(N-hexylamino)phenyl radical) and a nickel(II) species. nih.gov This aryl radical can then be trapped by a nickel(II) complex to form a high-valent nickel(III) intermediate. nih.govnih.gov The final C-C or C-heteroatom bond is formed through reductive elimination from this nickel(III) species, regenerating a nickel(I) catalyst to continue the cycle. nih.govresearchgate.net

These radical pathways are advantageous because radicals are neutral and nonpolar, making them tolerant of many functional groups that are incompatible with more ionic organometallic reagents. nih.gov The rates of radical capture by nickel-aryl complexes have been determined to be very fast, on the order of 106–107 M−1 s−1. nih.gov

| Step in Radical Cross-Coupling | Description | Species Involved |

| Initiation | Generation of the active Ni(I) catalyst from a Ni(0) precursor and the aryl iodide. | Ni(0), Ni(I), Benzenamine, N-hexyl-4-iodo- |

| Radical Generation | Ni(I) abstracts the iodine atom from a second molecule of the aryl iodide. | Ni(I), Benzenamine, N-hexyl-4-iodo-, Aryl Radical |

| Radical Capture | A Ni(II) species traps the aryl radical. | Aryl Radical, Ni(II) complex, Ni(III) intermediate |

| Reductive Elimination | The Ni(III) intermediate undergoes C-C or C-X bond formation. | Ni(III) intermediate, Ni(I) catalyst, Coupled Product |

Proposed Catalytic Cycles for Metal-Mediated Transformations

Metal-catalyzed reactions are the most common and powerful methods for the functionalization of Benzenamine, N-hexyl-4-iodo-. Palladium and nickel are the most frequently used catalysts for such transformations, including the Suzuki, Negishi, and Buchwald-Hartwig reactions. mit.eduresearchgate.net

A generalized catalytic cycle for a Suzuki-type cross-coupling of Benzenamine, N-hexyl-4-iodo- with an organoboron reagent (R-B(OR')2) is illustrated below:

Oxidative Addition: A Pd(0) complex reacts with Benzenamine, N-hexyl-4-iodo-, to form an arylpalladium(II) iodide intermediate.

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group (R) to the palladium center, displacing the iodide. This forms an arylpalladium(II)-R complex.

Reductive Elimination: The two organic groups (the aryl from Benzenamine, N-hexyl-4-iodo-, and R) are coupled together and eliminated from the palladium center. This step forms the final product and regenerates the Pd(0) catalyst, which can re-enter the cycle.

Similarly, nickel-catalyzed cycles often involve radical intermediates as described in the previous section. nih.govmit.edu These cycles leverage Ni(I)/Ni(III) or Ni(0)/Ni(II) redox couples to achieve the desired transformation. nih.gov

Intramolecular Rearrangements and Cyclization Mechanisms

While Benzenamine, N-hexyl-4-iodo- itself is not predisposed to intramolecular reactions, derivatives of it can undergo synthetically useful cyclizations. For instance, if the N-hexyl group were replaced with a chain containing a suitable reactive moiety (e.g., an alkene or alkyne), intramolecular cyclization could be induced.

Palladium-catalyzed cascade reactions are a powerful tool for such transformations. unl.pt For example, an N-alkenyl-4-iodoaniline could undergo an intramolecular Heck reaction. The mechanism would involve:

Oxidative addition of Pd(0) to the C-I bond.

Intramolecular carbopalladation, where the aryl-palladium bond adds across the double bond in the side chain, forming a new C-C bond and creating a cyclic alkylpalladium intermediate.

β-Hydride elimination to release the cyclized product and a palladium-hydride species, which then regenerates the Pd(0) catalyst after reductive elimination of HI with a base.

Homolytic aromatic substitution can also be employed for intramolecular cyclizations. rsc.org For example, a radical generated on the N-alkyl side chain could add to the aromatic ring at the ipso-position (the carbon bearing the iodine), displacing the iodine atom in a process known as ipso-substitution to form a heterocyclic product. rsc.org Such reactions provide efficient routes to various N-heterocyclic scaffolds, which are of significant interest in medicinal chemistry. unl.pt

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. For Benzenamine, N-hexyl-4-iodo-, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the N-hexyl group.

The aromatic region is expected to exhibit a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom (H-3 and H-5) would be shifted downfield compared to those ortho to the amino group (H-2 and H-6) due to the deshielding effect of the iodine.

The N-hexyl group would show a series of signals corresponding to the different methylene (B1212753) groups and the terminal methyl group. The protons on the carbon adjacent to the nitrogen (N-CH₂) are expected to be the most deshielded of the hexyl chain.

Predicted ¹H NMR Data for Benzenamine, N-hexyl-4-iodo-

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (ortho to -I) | 7.4 - 7.6 | Doublet | ~8-9 |

| Aromatic H (ortho to -NH) | 6.4 - 6.6 | Doublet | ~8-9 |

| N-H | 3.5 - 4.5 | Broad Singlet | - |

| N-CH₂- | 3.0 - 3.2 | Triplet | ~7 |

| -(CH₂)₄- | 1.2 - 1.7 | Multiplet | - |

| -CH₃ | 0.8 - 1.0 | Triplet | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Benzenamine, N-hexyl-4-iodo- is expected to produce a distinct signal in the ¹³C NMR spectrum.

The carbon atom attached to the iodine (C-4) is predicted to have a significantly lower chemical shift due to the heavy atom effect of iodine. The other aromatic carbons will have shifts influenced by the electron-donating amino group and the electron-withdrawing iodo group. The carbons of the hexyl chain will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for Benzenamine, N-hexyl-4-iodo-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C-1, attached to N) | 145 - 150 |

| Aromatic C (C-2, C-6) | 114 - 118 |

| Aromatic C (C-3, C-5) | 137 - 140 |

| Aromatic C (C-4, attached to I) | 80 - 85 |

| N-CH₂- | 43 - 47 |

| -CH₂- (various positions) | 22 - 32 |

| -CH₃ | 13 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For Benzenamine, N-hexyl-4-iodo-, cross-peaks would be expected between adjacent protons in the hexyl chain (e.g., N-CH₂- and the next -CH₂-). It would also confirm the ortho-coupling between the aromatic protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. nih.gov It would be used to definitively assign the proton signals to their corresponding carbon atoms in the Benzenamine, N-hexyl-4-iodo- structure. For example, the proton signal around 3.0-3.2 ppm would show a cross-peak with the carbon signal around 43-47 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. nih.gov This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons of the N-CH₂ group would show a correlation to the aromatic carbon C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. nih.gov In the case of Benzenamine, N-hexyl-4-iodo-, a NOESY experiment could show a correlation between the N-H proton and the protons on the first methylene group of the hexyl chain (N-CH₂-), as well as with the ortho aromatic protons (H-2 and H-6), confirming their spatial relationship.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks.

For Benzenamine, N-hexyl-4-iodo-, the molecular ion peak is expected at m/z 303. The fragmentation pattern would likely involve the loss of the hexyl chain and other characteristic cleavages.

Predicted Major Fragments in the EI-MS of Benzenamine, N-hexyl-4-iodo-

| m/z | Predicted Fragment |

| 303 | [M]⁺ (Molecular Ion) |

| 218 | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 176 | [M - I]⁺ (Loss of iodine radical) |

| 106 | [C₆H₅NHCH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique that is particularly useful for analyzing large and non-volatile molecules, although it can also be applied to smaller molecules. kpi.ua In MALDI-TOF MS, the analyte is co-crystallized with a matrix material. A laser pulse is used to desorb and ionize the analyte, typically forming singly charged ions. kpi.ua This technique usually results in less fragmentation compared to EI-MS, with the spectrum being dominated by the molecular ion peak. sarex.com

For Benzenamine, N-hexyl-4-iodo-, a MALDI-TOF mass spectrum would be expected to show a strong signal corresponding to the protonated molecule [M+H]⁺ at m/z 304. This technique would be primarily used to confirm the molecular weight of the compound with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-ToF-MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF-MS) is a powerful technique for the accurate mass determination of polar molecules like Benzenamine, N-hexyl-4-iodo-. In positive ion mode, the secondary amine is readily protonated, typically by a solvent like methanol (B129727) or acetonitrile (B52724) with a formic acid additive, to form the pseudomolecular ion [M+H]⁺.

The exact mass of the uncharged molecule C₁₂H₁₈IN is 303.0535 g/mol . The ESI-ToF-MS analysis is therefore expected to show a prominent signal for the protonated molecule [C₁₂H₁₉IN]⁺ at a mass-to-charge ratio (m/z) of 304.0608. The high resolution of ToF-MS allows for the confirmation of the elemental composition based on this precise mass measurement.

While ESI is a soft ionization technique, some fragmentation can be induced. Potential fragment ions could arise from the cleavage of the N-hexyl group, although this is often less pronounced than in electron impact ionization.

Table 1: Predicted ESI-ToF-MS Data for Benzenamine, N-hexyl-4-iodo-

| Species | Chemical Formula | Predicted m/z |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₉IN]⁺ | 304.0608 |

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For Benzenamine, N-hexyl-4-iodo-, the IR spectrum is characterized by vibrations of the N-H bond, the aromatic ring, the aliphatic hexyl chain, and the carbon-iodine bond.

Based on data for the parent compound, 4-iodoaniline (B139537) nist.govchemicalbook.com, and knowledge of group frequencies, the following absorption bands are expected:

N-H Stretch: A moderate to weak absorption band is anticipated in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H).

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). The aliphatic C-H stretching vibrations of the hexyl group are expected as strong absorptions just below 3000 cm⁻¹, specifically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretches: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

N-H Bend: The in-plane bending vibration of the N-H group is expected around 1500-1550 cm⁻¹.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically occurs in the 1250-1340 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond stretch is expected to produce a strong absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for Benzenamine, N-hexyl-4-iodo-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Medium-Weak |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H (Hexyl) | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium-Weak |

| Secondary Amine (N-H) | Bend | 1500 - 1550 | Medium |

| Aromatic C-N | Stretch | 1250 - 1340 | Medium |

| C-I | Stretch | 500 - 600 | Strong |

Advanced Hyphenated Techniques for Reaction Monitoring and Purity Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for analyzing complex mixtures, monitoring reaction progress, and determining the purity of synthesized compounds.

GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds. Benzenamine, N-hexyl-4-iodo-, with a molecular weight of 303.05 g/mol , is sufficiently volatile for GC analysis. Helium is the most common carrier gas used. chromforum.org

In a typical GC-MS analysis, the compound would be separated on a non-polar or medium-polarity capillary column (e.g., DB-5ms). Due to the presence of the hexyl group, it would have a significantly longer retention time than its parent compound, 4-iodoaniline. nist.govnist.gov

The mass spectrometer, typically operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern. Key predicted fragments for Benzenamine, N-hexyl-4-iodo- include:

Molecular Ion (M⁺): A peak at m/z = 303, corresponding to the intact molecule.

Alpha-Cleavage: Loss of an amyl radical (•C₅H₁₁) to give a prominent fragment at m/z = 232.

Loss of Hexene: A rearrangement followed by the loss of hexene (C₆H₁₂) would result in a fragment at m/z = 219, corresponding to the 4-iodoaniline radical cation.

Table 3: Predicted GC-MS Fragmentation Data for Benzenamine, N-hexyl-4-iodo-

| m/z | Predicted Fragment Identity |

| 303 | [C₁₂H₁₈IN]⁺ (Molecular Ion) |

| 232 | [C₇H₉IN]⁺ |

| 219 | [C₆H₆IN]⁺ (4-iodoaniline radical cation) |

LC-MS is a versatile technique for analyzing compounds that may have limited thermal stability or volatility, and it is well-suited for polar compounds. A common approach for a molecule like Benzenamine, N-hexyl-4-iodo- would be reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer.

A C18 stationary phase column would likely be used for separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) to ensure proper protonation of the analyte for ESI-MS detection. sielc.comlcms.cznih.gov The N-hexyl group increases the hydrophobicity of the molecule, meaning it would be more strongly retained on a C18 column compared to 4-iodoaniline.

Detection by MS, most commonly using an ESI source, would be highly specific and sensitive. The primary ion monitored in single ion monitoring (SIM) mode would be the protonated molecule [M+H]⁺ at m/z 304.1. This allows for accurate quantification and purity assessment even in complex sample matrices. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic and geometric structure of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results for a wide range of molecular systems at a manageable computational expense. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For aromatic amines and iodo-substituted compounds, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials, such as LANL2DZ, for the iodine atom to account for relativistic effects.

These calculations can provide key electronic properties, including total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. While specific DFT studies on Benzenamine, N-hexyl-4-iodo- are not widely available in the public domain, data from analogous compounds suggest the expected trends in its electronic structure.

Table 1: Calculated Electronic Properties of Benzenamine, N-hexyl-4-iodo- (Hypothetical DFT Data)

| Property | Value | Unit |

| Total Energy | (Typical value range) | Hartrees |

| Dipole Moment | (Typical value range) | Debye |

| Mulliken Atomic Charges | (Charge distribution on key atoms) | e |

Note: The values in this table are hypothetical and represent typical ranges expected for a molecule of this nature based on DFT calculations of similar compounds. Actual values would require specific computational studies.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a significantly higher computational cost than DFT. Ab initio calculations are particularly useful for benchmarking the results of less computationally expensive methods and for studying systems where electron correlation effects are paramount. For Benzenamine, N-hexyl-4-iodo-, ab initio calculations could provide a more refined understanding of its electronic structure and properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its electronic excitation energy. researchgate.net

Table 2: Frontier Molecular Orbital Properties of Benzenamine, N-hexyl-4-iodo- (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | (Typical value range) |

| LUMO Energy | (Typical value range) |

| HOMO-LUMO Gap (ΔE) | (Typical value range) |

Note: These values are hypothetical and are based on typical ranges observed for similar aromatic amines. Specific calculations would be necessary to determine the precise values for Benzenamine, N-hexyl-4-iodo-.

The spatial distribution of the HOMO and LUMO is also informative. In a typical substituted aniline (B41778), the HOMO is often localized on the benzene (B151609) ring and the nitrogen atom, reflecting the π-system and the lone pair of electrons on the nitrogen. The LUMO is usually a π* orbital of the aromatic ring.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov For Benzenamine, N-hexyl-4-iodo-, conformational flexibility arises primarily from the rotation around the C-N bond and the various possible arrangements of the hexyl chain.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate the transition states, and calculate the activation energies. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.

For Benzenamine, N-hexyl-4-iodo-, potential reactions of interest could include electrophilic aromatic substitution on the benzene ring or reactions involving the amino group. Computational modeling could predict the regioselectivity of such reactions and provide insights into the role of the N-hexyl and iodo substituents in directing the outcome. The characterization of transition states, which are saddle points on the potential energy surface, is a key step in this process and is typically achieved by confirming the presence of a single imaginary frequency in the vibrational analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results.

For Benzenamine, N-hexyl-4-iodo-, DFT calculations can provide theoretical predictions of its ¹H and ¹³C NMR chemical shifts. The calculated vibrational frequencies from an IR spectrum simulation can be used to assign the experimentally observed absorption bands to specific molecular vibrations. Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis spectrum, providing information about the electronic transitions and the wavelengths of maximum absorption (λmax). The correlation between theoretical and experimental spectra serves as a powerful validation of both the computational model and the experimental characterization.

Molecular Dynamics Simulations for Dynamic Behavior

The N-hexyl chain introduces significant conformational flexibility to the molecule. MD simulations would be expected to reveal a range of torsional angles along the carbon-carbon bonds of the hexyl group, leading to various folded and extended conformations. The rate of transition between these conformations and the equilibrium population of different rotamers are key dynamic properties that can be quantified from such simulations.

The presence of the iodine atom, a large and polarizable halogen, is expected to have a notable influence on the intermolecular interactions. mdpi.com Iodine is capable of forming halogen bonds, a type of non-covalent interaction with electron-donating atoms, which can influence the local ordering and dynamics of the molecule in condensed phases. mdpi.com MD simulations could elucidate the strength and geometry of these halogen bonds and their impact on the orientational dynamics of the benzene ring.

Key parameters often analyzed in molecular dynamics simulations to characterize dynamic behavior include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs). mdpi.com

RMSD would provide a measure of the average change in the displacement of a selection of atoms over time, indicating the stability of the molecule's conformation.

RMSF would highlight the flexibility of different parts of the molecule, with higher values expected for the terminal carbons of the hexyl chain compared to the more constrained atoms of the aromatic ring.

RDFs would describe the probability of finding another atom or molecule at a certain distance from a reference atom, offering insights into the local solvation structure and intermolecular packing.

The following tables provide hypothetical data that would be expected from a molecular dynamics simulation of Benzenamine, N-hexyl-4-iodo- in a solvent like water, illustrating the types of insights that could be gained.

Table 1: Hypothetical Root-Mean-Square Fluctuation (RMSF) of Benzenamine, N-hexyl-4-iodo-

| Atom/Group | Hypothetical RMSF (Å) |

| Iodine | 0.8 |

| C4 (ring) | 0.9 |

| C1 (ring) | 1.0 |

| Nitrogen | 1.2 |

| C1' (hexyl) | 1.5 |

| C3' (hexyl) | 2.0 |

| C6' (hexyl) | 2.8 |

This table illustrates that the terminal carbon of the hexyl chain (C6') is expected to be the most flexible part of the molecule.

Table 2: Hypothetical Torsional Angle Distribution for the C1'-C2' bond of the Hexyl Chain

| Torsional Angle Range (degrees) | Hypothetical Probability (%) | Conformation |

| -180 to -120 | 15 | anti |

| -90 to -30 | 30 | gauche (-) |

| 30 to 90 | 30 | gauche (+) |

| 120 to 180 | 25 | anti |

This table shows the probable orientations around a specific bond in the hexyl chain, indicating the molecule's conformational preferences.

Table 3: Hypothetical Radial Distribution Function (g(r)) Peak Distances for Interactions with Water

| Atom Pair | Hypothetical First Peak (Å) | Interpretation |

| Iodine ... Water (Oxygen) | 3.5 | Indicates a potential halogen bond interaction. |

| Amine H ... Water (Oxygen) | 2.0 | Represents hydrogen bonding with the amine group. |

| Ring C ... Water (Oxygen) | 4.0 | Shows the hydration shell around the aromatic ring. |

This table provides insight into how the molecule might structure surrounding water molecules, highlighting key intermolecular interaction distances.

Applications in Advanced Materials Science and Organic Synthesis

Precursor in Organic Electronic Materials Synthesis

The demand for high-performance organic electronic devices has driven the development of novel organic semiconductors. Benzenamine, N-hexyl-4-iodo- serves as a key starting material for several classes of these materials, primarily due to its ability to be incorporated into larger π-conjugated systems that are essential for charge transport.

In OLED technology, hole-transporting materials (HTMs) are crucial for efficient device performance. Triarylamine derivatives are among the most successful classes of HTMs due to their high hole mobility and suitable energy levels. Benzenamine, N-hexyl-4-iodo- is an ideal precursor for synthesizing triarylamine-based HTMs. Through palladium-catalyzed reactions such as the Buchwald-Hartwig amination, it can be coupled with other aryl amines to create complex, non-planar structures that exhibit excellent thermal stability and amorphous morphology, preventing crystallization in thin films.

The N-hexyl group ensures good solubility of these HTMs in common organic solvents, facilitating their deposition via solution-based methods. The resulting materials can possess high glass transition temperatures and HOMO levels that are well-aligned with the perovskite valence band, promoting efficient hole extraction and transport.

Table 1: Illustrative Performance of an OLED Device Incorporating a Hypothetical HTM Derived from Benzenamine, N-hexyl-4-iodo-

| Parameter | Value |

|---|---|

| HTM | Tris(4-(N-hexyl-N-phenylamino)phenyl)amine |

| Maximum Luminance (cd/m²) | > 10,000 |

| Current Efficiency (cd/A) | 45 |

| Power Efficiency (lm/W) | 40 |

In the field of organic photovoltaics, particularly in bulk heterojunction (BHJ) solar cells, the development of donor-acceptor (D-A) conjugated polymers is of paramount importance. Benzenamine, N-hexyl-4-iodo- can be utilized as a building block for the donor polymer component. Its iodo-functionality allows for polymerization through cross-coupling reactions like Suzuki or Stille coupling with other appropriate comonomers (e.g., electron-deficient units).

The electron-donating nature of the N-hexyl-aniline moiety helps to tune the electronic properties of the resulting polymer, influencing its absorption spectrum and energy levels. The hexyl chains contribute to the solubility and processability of the polymer, enabling the formation of optimal thin-film morphologies for efficient charge separation and transport in OPV devices.

Table 2: Representative Characteristics of a Hypothetical OPV Device Using a Polymer Derived from Benzenamine, N-hexyl-4-iodo-

| Parameter | Value |

|---|---|

| Polymer Structure | Poly[Benzenamine-alt-Thiophene] |

| Power Conversion Efficiency (PCE) (%) | 12 |

| Open-Circuit Voltage (Voc) (V) | 0.90 |

| Short-Circuit Current (Jsc) (mA/cm²) | 18.5 |

More broadly, Benzenamine, N-hexyl-4-iodo- is a versatile precursor for a variety of p-type organic semiconductors. The fundamental properties of the molecule—a reactive site for C-C bond formation and a solubilizing alkyl chain—are key to the molecular engineering of new semiconducting materials. These materials can be small molecules or polymers for applications in organic field-effect transistors (OFETs) and other electronic components. The ability to create well-defined, soluble, and film-forming materials is a significant advantage offered by precursors like N-hexyl-4-iodoaniline.

Table 3: Projected Properties of a Hypothetical Organic Semiconductor Based on a Dimer of Benzenamine, N-hexyl-4-iodo-

| Property | Value |

|---|---|

| Material Name | N,N'-dihexyl-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine |

| HOMO Level (eV) | -5.2 |

| LUMO Level (eV) | -2.1 |

| Hole Mobility (cm²/Vs) | 1 x 10-4 |

Building Block for Functional Polymers and Oligomers

The utility of Benzenamine, N-hexyl-4-iodo- extends beyond organic electronics into the broader synthesis of functional polymers where specific electronic and physical properties are desired.

The synthesis of conjugated polymers relies on the iterative coupling of monomer units. The iodo- group on Benzenamine, N-hexyl-4-iodo- makes it an excellent monomer for step-growth polymerization via reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These methods allow for the creation of well-defined polymer backbones incorporating the N-hexyl-aniline unit. The resulting polymers can exhibit interesting optoelectronic properties, such as electrochromism and fluorescence, making them suitable for applications in sensors, electrochromic devices, and as active layers in various electronic devices. costantinilab.com

Hyperbranched polymers are a class of dendritic macromolecules known for their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups. A common approach to their synthesis is the one-pot polymerization of AB2-type monomers. Benzenamine, N-hexyl-4-iodo- can be chemically modified to fit this monomer architecture. For example, by reacting the amine with two equivalents of a molecule containing a reactive group (e.g., a boronic ester), an AB2 monomer can be formed where the iodo- group represents the 'A' functionality and the two new groups represent the 'B' functionalities. Subsequent self-polymerization would lead to the formation of a hyperbranched polymer with a core derived from the aniline (B41778) unit and a periphery rich in functional handles for further modification.

Intermediate in Liquid Crystal Synthesis and Mesomorphic Studies

Benzenamine, N-hexyl-4-iodo- is a promising intermediate in the synthesis of calamitic (rod-like) liquid crystals. The structure of this molecule embodies the essential features required for mesophase formation: a rigid core provided by the 4-iodoaniline (B139537) moiety and a flexible terminal group from the N-hexyl chain. nih.govslideplayer.com This combination of a rigid and a flexible segment results in the molecular anisotropy necessary for the formation of liquid crystalline phases, such as the nematic and smectic phases, upon heating. wikipedia.org

Mesomorphic properties of analogous N-alkylaniline derivatives have been studied, showing that the length of the alkyl chain plays a crucial role in determining the type and stability of the liquid crystal phases observed. chemicalbook.com For instance, Schiff bases derived from 4-hexylaniline (B1328933) have been shown to exhibit mesomorphic properties. chemicalbook.com It is anticipated that liquid crystals derived from Benzenamine, N-hexyl-4-iodo- would exhibit similar behavior, with the potential for smectic phases due to the micro-segregation of the polar aromatic cores and the non-polar alkyl chains.

Table 1: Predicted Mesomorphic Properties of a Hypothetical Schiff Base Derived from Benzenamine, N-hexyl-4-iodo- Based on data from analogous N-alkylaniline-derived liquid crystals.

| Property | Predicted Characteristic | Rationale |

| Phase Type | Nematic, Smectic A | The rod-like shape promotes nematic ordering, while the alkyl chain can lead to layered smectic structures. wikipedia.org |

| Transition Temp. | Moderate | The hexyl chain typically lowers melting points compared to shorter chains, enabling liquid crystal phases at accessible temperatures. researchgate.net |

| Molecular Shape | Calamitic (Rod-like) | The linear arrangement of the substituted benzene (B151609) ring and the extended hexyl chain results in an elongated molecular structure. nih.gov |

Utilization in Coordination Chemistry for Ligand Design

The molecular structure of Benzenamine, N-hexyl-4-iodo- makes it a versatile candidate for ligand design in coordination chemistry. biointerfaceresearch.com Ligands are crucial components that determine the stability, reactivity, and electronic properties of metal complexes. researchgate.net This compound can coordinate to metal centers in several ways, primarily through the lone pair of electrons on the nitrogen atom of the secondary amine, acting as a monodentate ligand. youtube.com

The presence of the flexible N-hexyl group can enhance the solubility of the resulting metal complexes in nonpolar organic solvents, which is advantageous for homogeneous catalysis and material processing. nih.gov Furthermore, the 4-iodo substituent offers a reactive handle for more complex ligand construction. For example, the iodine can be replaced through cross-coupling reactions to attach other donor groups, transforming the initial monodentate ligand into a multidentate chelating agent. nih.gov

The electronic properties of the ligand can be tuned. The aniline ring system can participate in π-stacking interactions, and the electron-donating or -withdrawing nature of further substituents can modulate the electron density at the metal center, thereby influencing the catalytic activity or photophysical properties of the complex. rsc.org The design of ligands is a pivotal aspect of modern inorganic chemistry, and molecules like Benzenamine, N-hexyl-4-iodo- provide a flexible platform for creating novel coordination compounds. biointerfaceresearch.comnih.gov

Table 2: Potential Coordination Modes and Properties of Benzenamine, N-hexyl-4-iodo- as a Ligand

| Feature | Description | Implication for Coordination Complexes |

| Primary Donor Site | Nitrogen atom of the secondary amine | Forms a coordinate bond with a metal center (e.g., Pd, Cu, Co). youtube.comrsc.org |

| Solubilizing Group | N-hexyl chain | Increases solubility in organic solvents, facilitating synthesis and application in homogeneous systems. |

| Reactive Site | C-I bond on the phenyl ring | Allows for post-synthesis modification via cross-coupling to create multidentate ligands. nih.gov |

| Ligand Type | Primarily monodentate; potential for bidentate or bridging after modification. | The initial molecule acts as a simple Lewis base, but can be elaborated into more complex structures. libretexts.org |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, ordered structures. hw.ac.uk Benzenamine, N-hexyl-4-iodo- is well-equipped to participate in self-assembly processes through a variety of non-covalent interactions. mdpi.com These interactions include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces, which collectively direct the formation of well-defined supramolecular architectures. nih.gov

The ability of a single molecule to engage in multiple, orthogonal non-covalent interactions makes it a powerful building block for designing complex materials. The self-assembly of Benzenamine, N-hexyl-4-iodo- could lead to the formation of nanofibers, sheets, or gels, with potential applications in sensing, electronics, and biomaterials. researchgate.netnih.gov For example, the introduction of iodine into peptide fragments has been shown to dramatically enhance their self-assembly and gelation properties through halogen bonding. nih.gov

Table 3: Non-Covalent Interactions Driving Self-Assembly of Benzenamine, N-hexyl-4-iodo-

| Interaction Type | Molecular Origin | Expected Role in Assembly |

| Hydrogen Bonding | N-H group | Directional interaction forming chains or networks. nih.gov |

| Halogen Bonding | C-I bond (σ-hole on Iodine) | Strong, directional interaction with Lewis bases (e.g., N, O). nih.govacs.org |

| π-π Stacking | Phenyl ring | Stabilizes packing of aromatic cores. |

| Van der Waals Forces | n-Hexyl chain | Contributes to packing efficiency and can influence phase behavior. chemrxiv.org |

Development as a Catalyst Component or Pre-catalyst in Organic Reactions

In the field of organic synthesis, Benzenamine, N-hexyl-4-iodo- can function in a dual capacity: as a substrate in cross-coupling reactions and as a component of a catalytic system. The carbon-iodine bond is highly reactive in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. researchgate.netresearchgate.net This allows the iodoaniline derivative to serve as a building block for constructing more complex molecules, which is a cornerstone of modern pharmaceutical and materials synthesis. nih.govrsc.org

Beyond its role as a substrate, this compound can act as a pre-catalyst or ligand in catalytic processes. Anilines are known to serve as ligands for transition metals, stabilizing the metal center and modulating its reactivity. nih.gov For example, well-defined palladium(II) complexes bearing aniline ligands have been developed as highly active pre-catalysts for cross-coupling reactions. nih.gov The N-hexyl group would again confer solubility, while the electronic nature of the substituted aniline ring would influence the catalyst's performance.

The N-alkylation of anilines is an important industrial process, and research into effective catalysts is ongoing. researchgate.netgoogle.comnih.govnih.gov While often the target of synthesis, N-alkylanilines can also be part of the catalytic system itself. The development of catalysts is moving towards more complex, well-defined molecules that offer greater control over reactivity and selectivity. The multifunctional nature of Benzenamine, N-hexyl-4-iodo- makes it an interesting candidate for exploration in the design of new and improved catalytic systems.

Table 4: Potential Roles of Benzenamine, N-hexyl-4-iodo- in Catalysis

| Role | Relevant Functional Group | Example Reaction |

| Substrate | 4-iodo group | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling. researchgate.netresearchgate.net |

| Ligand | N-hexylamine group | Stabilizing a metal center (e.g., Pd, Ni, Cu) in a catalytic complex. nih.govresearchgate.net |

| Pre-catalyst Component | Entire molecule | Formation of an air-stable complex that generates the active catalyst in situ. nih.gov |

| Synthetic Target | N-alkylaniline structure | Produced via catalytic N-alkylation of 4-iodoaniline. google.com |

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for constructing C-N bonds is a cornerstone of modern organic chemistry. rsc.org For a molecule like Benzenamine, N-hexyl-4-iodo-, future research will undoubtedly focus on moving beyond traditional, often harsh, synthetic protocols.

Current Synthetic Approaches and Their Limitations:

| Method | Description | Challenges |

| Traditional N-alkylation | Reaction of 4-iodoaniline (B139537) with a hexyl halide. | Often requires harsh conditions, stoichiometric bases, and can lead to over-alkylation. |

| Reductive Amination | Reaction of 4-iodoaniline with hexanal (B45976) followed by reduction. | May require specific and sometimes expensive reducing agents. |

| Transition-Metal Catalysis | Buchwald-Hartwig or Ullmann-type coupling of an aryl iodide with hexylamine (B90201). nih.gov | Residual metal contamination, cost of catalysts and ligands, and air/moisture sensitivity are significant concerns. acs.org |

Future Directions in Synthesis:

The future of synthesizing N-substituted anilines lies in the development of "green" and atom-economical methodologies. chemrxiv.org Promising areas of research include:

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and sustainable alternative to traditional chemical reductions for aniline (B41778) synthesis. nih.gov This approach operates under mild conditions (room temperature and pressure) in aqueous media, avoiding the need for high-pressure hydrogen gas and precious metal catalysts. nih.gov

Photoredox Catalysis: Metallaphotoredox catalysis, which combines a photocatalyst with a transition metal co-catalyst, has emerged as a powerful tool for C-N bond formation. nih.govprinceton.edu This strategy can proceed under mild conditions and offers unique mechanistic pathways, such as Ni(I)/Ni(III) cycles, that can be more efficient for certain substrates. nih.govprinceton.edu

Metal-Free Methodologies: Recent advancements have focused on transition-metal-free approaches to avoid the toxicity and cost associated with heavy metals. acs.org One such method involves a one-pot strategy starting from aromatic aldehydes and amines, proceeding through imine formation, oxidative rearrangement, and a light-induced deformylation step. acs.org Another innovative approach is the dehydrogenative aromatization of cyclohexanones and amines over supported gold-palladium bimetallic nanoparticles. rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and process control for the synthesis of anilines. nih.gov Integrating biocatalytic or other advanced catalytic systems into flow processes represents a major step towards sustainable chemical manufacturing. nih.gov

In-depth Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient ones. For the synthesis of Benzenamine, N-hexyl-4-iodo-, and its derivatives, several key mechanistic questions remain.

Key Mechanistic Areas for Investigation:

Ullmann-Type C-N Coupling: While widely used, the precise mechanism of copper-catalyzed C-N coupling reactions is still debated. researchgate.net Future studies will likely employ a combination of kinetic analysis, computational modeling, and spectroscopic techniques to elucidate the nature of the active copper species and the elementary steps of the catalytic cycle. researchgate.net Understanding the role of ligands and additives in stabilizing catalytic intermediates will be crucial for developing more robust and general protocols. researchgate.net

Photoredox Catalysis Pathways: The interplay between the photocatalyst and the transition metal co-catalyst in metallaphotoredox C-N coupling is a complex area of study. nih.govprinceton.edu Research will focus on unraveling the specific roles of each component, including the mechanism of catalyst initiation and turnover. nih.govprinceton.edu Time-resolved spectroscopy and detailed kinetic studies will be instrumental in mapping out the excited-state processes and identifying key intermediates. nih.gov

Smiles Rearrangement: The Smiles rearrangement offers a metal-free pathway to N-substituted anilines. vixra.orgacs.org Further mechanistic studies are needed to fully understand the factors that control the rate and efficiency of this intramolecular nucleophilic aromatic substitution, particularly for a wider range of substrates and functional groups. acs.org

Rational Design of Derivatives for Enhanced Material Performance

The iodo-substituent on the benzene (B151609) ring of Benzenamine, N-hexyl-4-iodo- serves as a versatile handle for further functionalization, making it an attractive building block for advanced materials.

Strategies for Derivative Design:

| Functionalization Strategy | Target Properties | Potential Applications |

| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Extended π-conjugation, tailored electronic properties. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs). |

| Introduction of Electron-Withdrawing/Donating Groups | Tuning of HOMO/LUMO energy levels, charge transport characteristics. nih.gov | Enhanced efficiency and stability in electronic devices. |

| Polymerization | Formation of conductive or semiconductive polymers. | Flexible electronics, sensors. |

| Introduction of Chiral Moieties | Chirality-induced spin selectivity (CISS) effects. | Spintronics, enantioselective catalysis. |

The rational design of these derivatives will be guided by a deep understanding of structure-property relationships. For instance, modifying the electronic nature of the substituents can significantly impact the material's performance in electronic devices. nih.gov

Integration into Emerging Technologies beyond Current Applications

While the primary applications of N-alkylanilines are in pharmaceuticals, agrochemicals, and dyes, the unique properties of Benzenamine, N-hexyl-4-iodo- and its derivatives could enable their integration into a range of emerging technologies. rsc.orgacs.org

Potential Future Applications:

Perovskite Solar Cells: The N-hexyl-4-iodoaniline moiety could serve as a component of hole-transporting materials (HTMs) in perovskite solar cells, potentially improving their efficiency and long-term stability.

Molecular Switches: By incorporating photochromic or electrochromic units, derivatives of Benzenamine, N-hexyl-4-iodo- could be designed to function as molecular switches, with applications in data storage and smart materials.